Clonazepam-d4

Übersicht

Beschreibung

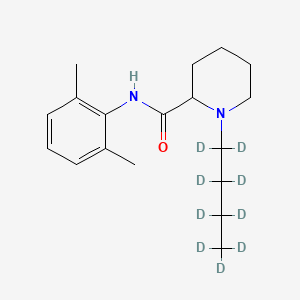

Clonazepam-d4 is a stable-labeled internal standard used for the quantification of clonazepam . Clonazepam, marketed under the brand name Klonopin, is a benzodiazepine primarily used as an anticonvulsant, but it can also be used to treat seizures, panic disorders, and anxiety .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, benzodiazepines like this compound are generally synthesized in laboratories. The synthesis process often involves complex chemical reactions, and the exact method can vary based on the specific benzodiazepine being produced .Molecular Structure Analysis

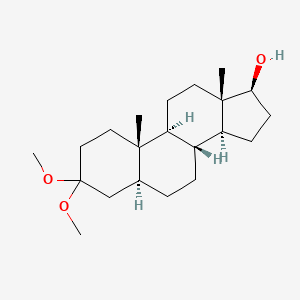

The molecular formula of this compound is C15H10ClN3O3 . It has a molecular weight of 319.74 g/mol . The InChI is 1S/C15H10ClN3O3/c16-12-4-2-1-3-10 (12)15-11-7-9 (19 (21)22)5-6-13 (11)18-14 (20)8-17-15/h1-7H,8H2, (H,18,20)/i1D,2D,3D,4D .Physical and Chemical Properties Analysis

This compound has a molecular weight of 319.73 g/mol, an XLogP3 of 2.4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1, an exact mass of 319.0661759 g/mol, and a monoisotopic mass of 319.0661759 g/mol .Wissenschaftliche Forschungsanwendungen

Behandlung von akuter Manie

Clonazepam wird zur Behandlung von akuter Manie eingesetzt, einer Erkrankung, die mit bipolarer Störung verbunden ist . Es wurde festgestellt, dass es in der akuten Phase der Behandlung einem Placebo überlegen ist . Es ist auch in Bezug auf die Wirksamkeit sowohl akut als auch mittel- bis langfristig mit Lithium und Haloperidol vergleichbar .

Augmentationsstrategie für akute Manie

Clonazepam wird häufig als Augmentationsstrategie für akute Manie eingesetzt . Es gilt als eine akzeptable und gut verträgliche Behandlung, insbesondere in Kombination mit anderen Behandlungen .

Behandlung verschiedener neurologischer Erkrankungen

Als lang wirkendes Benzodiazepin ist Clonazepam ein Eckpfeiler im pharmakologischen Arsenal für verschiedene neurologische Erkrankungen .

Behandlung verschiedener psychiatrischer Erkrankungen

Neben neurologischen Erkrankungen wird Clonazepam auch zur Behandlung verschiedener psychiatrischer Erkrankungen eingesetzt .

Wirkmechanismus

Target of Action

Clonazepam-d4, like its parent compound Clonazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system .

Mode of Action

This compound enhances the effect of GABA by increasing the opening frequency of GABA-activated chloride channels , resulting in enhanced inhibitory neurotransmission . This increased frequency leads to an influx of chloride ions into the neuron, which causes hyperpolarization of the neuron. This hyperpolarization makes it less likely for a subsequent action potential to occur, thereby exerting an inhibitory effect on the neuron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the response of GABA receptors, this compound increases the inhibitory effects of GABA in the brain. This results in decreased neuronal excitability and has downstream effects on various neurological processes, including anxiety, seizure activity, and muscle relaxation .

Pharmacokinetics

This compound shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Clonazepam. It is rapidly and extensively absorbed from the gastrointestinal tract, usually reaching peak serum concentrations in less than 4 hours after a single oral dose . This compound is extensively metabolized in the liver by reduction via CYP3A4 to produce 7-amino-clonazepam and by N-acetylation to form 7-acetamido-clonazepam . The metabolites of this compound are pharmacologically inactive .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability . By enhancing the inhibitory effects of GABA, this compound can decrease the likelihood of action potentials in neurons, leading to reduced neuronal activity . This can result in a variety of effects depending on the specific neurons involved, but common outcomes include reduced anxiety, prevention of seizures, and muscle relaxation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing or inhibiting drugs can modify the metabolism of this compound . Additionally, factors such as the patient’s age, liver function, and overall health status can also impact the drug’s pharmacokinetics and overall effectiveness .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Clonazepam-d4 interacts with various enzymes and proteins in the body. It is extensively metabolized in the liver by reduction via the enzyme CYP3A4 to produce 7-amino-clonazepam, which is subsequently metabolized by acetylation via N-acetyl-transferase to form 7-acetamido-clonazepam . This compound is also hydroxylated, although the specific isoenzyme involved in this process has not been identified .

Cellular Effects

This compound, like other benzodiazepines, has significant effects on various types of cells and cellular processes. It enhances the activity of gamma-aminobutyric acid (GABA) at the GABA A receptor, resulting in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties for which the drugs are prescribed .

Molecular Mechanism

The mechanism of action of this compound appears to involve the enhancement of gamma-aminobutyric acid receptor responses . It binds to the benzodiazepine site of the GABAA receptor, thereby potentiating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .

Temporal Effects in Laboratory Settings

It is known that the drug distributes very rapidly to various organs and body tissues with preferential uptake by brain structures . The apparent volume of distribution has been documented as approximately 3 L/kg .

Dosage Effects in Animal Models

In animal models, the dosage effects of this compound are not well-studied. In dogs and cats, the suggested starting dose is 0.5 mg/kg p.o. q8–12h and 0.5 mg/cat p.o. q12–24h respectively .

Metabolic Pathways

This compound is metabolized principally in the liver . The metabolic pathways include hydroxylation, reduction of the nitro groups to amine groups, and the addition of acetate to the amino grouping . The major players in the metabolism of benzodiazepines that undergo phase I metabolism are CYP2C19 and CYP3A4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It distributes very rapidly to various organs and body tissues with preferential uptake by brain structures . The apparent volume of distribution has been documented as approximately 3 L/kg .

Subcellular Localization

It is known that benzodiazepines, including this compound, bind to the benzodiazepine site of the GABAA receptor, which is located on the cell membrane .

Eigenschaften

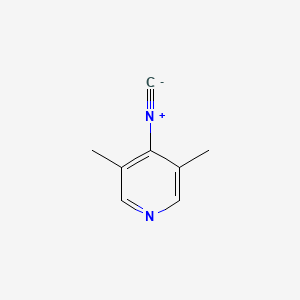

IUPAC Name |

5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBIGWXXNGSACT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670077 | |

| Record name | Clonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170082-15-2 | |

| Record name | Clonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![Cyclopropanecarboxaldehyde, 1-[(1-methylethyl)thio]- (9CI)](/img/no-structure.png)

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)